Cas no 65873-71-4 (4,6-dimethoxy-2-Pyridinemethanol)
4,6-dimethoxy-2-Pyridinemethanol Chemical and Physical Properties
Names and Identifiers
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- 4,6-dimethoxy-2-Pyridinemethanol
- (4,6-dimethoxypyridin-2-yl)methanol
- SCHEMBL379312
- 65873-71-4
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- Inchi: 1S/C8H11NO3/c1-11-7-3-6(5-10)9-8(4-7)12-2/h3-4,10H,5H2,1-2H3
- InChI Key: NXTLVYAFYZQHDQ-UHFFFAOYSA-N
- SMILES: O(C)C1C=C(N=C(CO)C=1)OC
Computed Properties
- Exact Mass: 169.07389321g/mol
- Monoisotopic Mass: 169.07389321g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 12
- Rotatable Bond Count: 3
- Complexity: 132
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.3
- Topological Polar Surface Area: 51.6Ų
4,6-dimethoxy-2-Pyridinemethanol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029192023-1g |
(4,6-Dimethoxypyridin-2-yl)methanol |
65873-71-4 | 95% | 1g |
$1135.20 | 2023-09-01 | |
| Alichem | A029192023-5g |
(4,6-Dimethoxypyridin-2-yl)methanol |
65873-71-4 | 95% | 5g |
$2917.53 | 2023-09-01 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1740125-1g |
(4,6-Dimethoxypyridin-2-yl)methanol |
65873-71-4 | 98% | 1g |
¥10417.00 | 2024-05-05 |
4,6-dimethoxy-2-Pyridinemethanol Related Literature
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Andreas Nenning,Manuel Holzmann,Jürgen Fleig,Alexander K. Opitz Mater. Adv., 2021,2, 5422-5431
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Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
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Peiyuan Zeng,Xiaoxiao Wang,Ming Ye,Qiuyang Ma,Jianwen Li,Wanwan Wang,Baoyou Geng,Zhen Fang RSC Adv., 2016,6, 23074-23084
Additional information on 4,6-dimethoxy-2-Pyridinemethanol
4,6-Dimethoxy-2-Pyridinemethanol: A Comprehensive Overview
The compound with CAS No 65873-71-4, commonly referred to as 4,6-dimethoxy-2-pyridinemethanol, is a fascinating molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is characterized by its unique structure, which includes a pyridine ring substituted with methoxy groups at positions 4 and 6, along with a hydroxymethyl group at position 2. The pyridine ring serves as the core structure, while the methoxy substituents and the hydroxymethyl group contribute to its diverse chemical properties and potential applications.
Recent studies have highlighted the importance of 4,6-dimethoxy-2-pyridinemethanol in drug discovery and development. Its ability to act as a versatile building block in organic synthesis has made it a valuable intermediate in the construction of complex molecules with therapeutic potential. For instance, researchers have explored its role in the synthesis of novel antibiotics and anti-inflammatory agents, leveraging its unique reactivity and structural flexibility.
The methoxy groups on the pyridine ring play a crucial role in modulating the electronic properties of the molecule. These groups introduce electron-donating effects, which can influence the reactivity of the compound in various chemical reactions. Additionally, the hydroxymethyl group at position 2 provides a site for further functionalization, enabling the creation of derivatives with enhanced biological activity or improved pharmacokinetic profiles.
One of the most promising applications of 4,6-dimethoxy-2-pyridinemethanol lies in its use as a precursor for bioactive compounds. By employing advanced synthetic techniques, chemists have successfully incorporated this molecule into frameworks that exhibit potent anti-cancer and anti-viral activities. For example, recent research has demonstrated that derivatives of this compound can inhibit key enzymes involved in cancer cell proliferation, offering a new avenue for targeted therapy.
In addition to its role in drug discovery, 4,6-dimethoxy-2-pyridinemethanol has also found applications in materials science. Its ability to act as a chelating agent makes it a valuable component in the synthesis of coordination polymers and metal-organic frameworks (MOFs). These materials have potential uses in gas storage, catalysis, and sensing technologies.
The synthesis of 4,6-dimethoxy-2-pyridinemethanol typically involves multi-step procedures that require careful optimization to ensure high yields and purity. Common methods include nucleophilic substitution reactions or reductions of appropriately substituted pyridine derivatives. The choice of synthetic pathway often depends on the availability of starting materials and the desired scale of production.
From an environmental perspective, understanding the degradation pathways and toxicity profile of 4,6-dimethoxy-2-pyridinemethanol is essential for its safe handling and disposal. Recent studies have focused on evaluating its biodegradability under various conditions, with promising results indicating that it can undergo microbial degradation under aerobic conditions.
In conclusion, 4,6-dimethoxy-2-pyridinemethanol is a versatile compound with a wide range of applications across multiple disciplines. Its unique structure and reactivity make it an invaluable tool in organic synthesis, drug discovery, and materials science. As research continues to uncover new potential uses for this compound, its significance in both academic and industrial settings is likely to grow further.
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